molecular formula C16H13Cl2N3O3S3 B2382279 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 379707-57-0

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2382279
CAS No.: 379707-57-0
M. Wt: 462.38
InChI Key: JKYMPJPMFDLCAT-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a thiazole ring and a dichlorothiophene moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorothiophene group. The final step involves the coupling of the thiazole derivative with 4-(dimethylsulfamoyl)benzoyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, solvent choice, and reaction time, are meticulously controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(methylsulfamoyl)benzamide
  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(ethylsulfamoyl)benzamide

Uniqueness

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorothiophene and thiazole rings contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S3/c1-21(2)27(23,24)10-5-3-9(4-6-10)15(22)20-16-19-12(8-25-16)11-7-13(17)26-14(11)18/h3-8H,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYMPJPMFDLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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